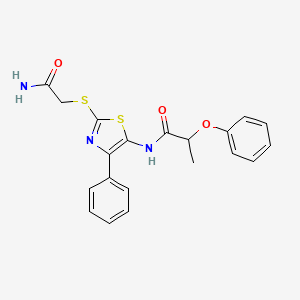
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an amide functional group, and a phenoxypropanamide moiety. Its molecular formula is C18H21N3O3S, with a molecular weight of approximately 375.5 g/mol. The structural characteristics are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The thiazole ring and the amino-oxoethylthio group play significant roles in binding to active sites or allosteric sites on target proteins, leading to modulation of their activity. This can result in inhibition or activation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is particularly relevant in cancer therapy.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways associated with cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown potential in inhibiting the growth of cancer cells in vitro, indicating its possible application as an anticancer agent.
- Enzyme Inhibition : Studies have demonstrated that it can inhibit specific enzymes critical for tumor growth and proliferation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This highlights its potential as a therapeutic agent in cancer treatment.
Case Study: Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could be developed into an effective antimicrobial agent.
特性
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13(26-15-10-6-3-7-11-15)18(25)23-19-17(14-8-4-2-5-9-14)22-20(28-19)27-12-16(21)24/h2-11,13H,12H2,1H3,(H2,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNZQLHOJJLDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













